2-Methylcyclopentane-1-carbonitrile

Description

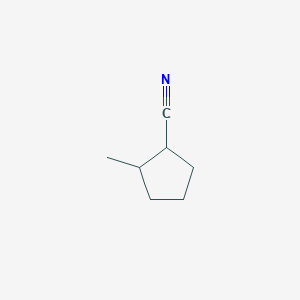

2-Methylcyclopentane-1-carbonitrile is a substituted cyclopentane derivative featuring a methyl group at position 2 and a nitrile (-CN) functional group at position 1. This compound belongs to the family of alicyclic nitriles, which are of interest in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the nitrile group and the structural rigidity of the cyclopentane ring.

Properties

IUPAC Name |

2-methylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6-3-2-4-7(6)5-8/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHBZDKEFKVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-50-8 | |

| Record name | 2-methylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclopentene followed by ammoxidation. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form 2-methylcyclopentanoic acid.

Reduction: It can be reduced to 2-methylcyclopentylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-Methylcyclopentanoic acid.

Reduction: 2-Methylcyclopentylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in synthetic chemistry to create complex molecules with specific biological activities. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 2-Methylcyclopentane-1-carbonitrile: Combines a cyclopentane backbone with a nitrile group and a methyl substituent.

- 2-Methylcyclopentanone (CAS 1120-72-5): Features a ketone group at position 2 and a methyl group. The ketone is less polar than a nitrile, influencing solubility and reactivity .

- DL-3-Methylcyclopentanone (CAS 1757-42-2): Similar to the above but with a methyl group at position 3, leading to altered steric and electronic effects .

Physical Properties

Table 1 summarizes key physical properties of analogous compounds:

Key Observations :

- Boiling Points: Substituted cyclopentanones exhibit boiling points between 139–145°C. The nitrile group in this compound is expected to increase boiling point relative to ketones due to higher polarity.

- Density: Methylcyclopentanones have densities near 0.91–0.92 g/cm³. Nitriles typically have higher densities (~0.94–0.98 g/cm³), suggesting a similar trend here.

- Substituent Effects: Positional isomerism (e.g., 2-methyl vs.

Biological Activity

2-Methylcyclopentane-1-carbonitrile (CAS Number: 2826-50-8) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article will explore the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Molecular Formula: CHN

Molecular Weight: 111.17 g/mol

Structural Characteristics: The compound features a cyclopentane ring with a methyl group and a carbonitrile functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its nitrile group , which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various molecular targets, potentially leading to the formation of biologically active derivatives. The exact pathways and targets depend on the specific applications and modifications of the compound.

Biological Applications

-

Medicinal Chemistry :

- Drug Development : Ongoing research is exploring the potential of this compound as a precursor for synthesizing new pharmaceuticals. Its ability to serve as a building block for biologically active molecules makes it valuable in drug discovery.

- Enzyme Modulation : Studies suggest that derivatives of this compound may act as inhibitors or modulators of specific enzymes, impacting biochemical pathways relevant to disease processes.

-

Organic Synthesis :

- The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity facilitates the creation of complex structures with desired biological properties.

Case Study 1: Synthesis of Biological Derivatives

A study demonstrated the synthesis of derivatives from this compound, highlighting its utility in generating compounds with enhanced biological activity. The derivatives were tested for their effects on enzyme activity, showing promising results in modulating specific biochemical pathways.

Case Study 2: Toxicological Assessment

Research has assessed the toxicological profiles of compounds similar to this compound, focusing on their safety in pharmaceutical applications. The findings indicate that while some derivatives exhibit low toxicity, further studies are necessary to fully understand their safety profile when used in medicinal contexts .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 111.17 g/mol |

| Boiling Point | Approx. 394 K |

| Applications | Drug development, organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.